2-Ethyloctanoic acid
Overview
Description
2-Ethyloctanoic acid is a carboxylic acid with the molecular formula C10H20O2. It is a colorless liquid with a mild odor and is known for its applications in various chemical syntheses and industrial processes. This compound is structurally characterized by an ethyl group attached to the second carbon of an octanoic acid chain.
Scientific Research Applications
2-Ethyloctanoic acid has diverse applications in scientific research:
Safety and Hazards
Mechanism of Action
Target of Action
2-Ethyloctanoic acid, also known as 2-Ethylhexanoic acid, is an organic compound with the formula CH3(CH2)3CH(C2H5)CO2H . It is a carboxylic acid that is widely used to prepare lipophilic metal derivatives that are soluble in nonpolar organic solvents . These metal derivatives, known as ethylhexanoate complexes, are the primary targets of this compound .
Mode of Action
This compound interacts with metal cations to form compounds with stoichiometry as metal acetates . These ethylhexanoate complexes are used in organic and industrial chemical synthesis . They function as catalysts in polymerizations as well as for oxidation reactions as "oil drying agents" .
Biochemical Pathways
It is known that the compound plays a role in the synthesis of lipophilic metal derivatives . These derivatives can influence various biochemical pathways, particularly those involving metal catalysts.
Pharmacokinetics
It is known that the compound has a molecular weight of 1442114 , which may influence its bioavailability and pharmacokinetic properties.
Result of Action
The primary result of this compound’s action is the formation of lipophilic metal derivatives . These derivatives can act as catalysts in various chemical reactions, including polymerizations and oxidation reactions . The exact molecular and cellular effects of these reactions can vary depending on the specific derivative and reaction involved.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s boiling point is 228.1 °C , suggesting that it is stable under normal environmental conditions but can be volatilized at high temperatures. Additionally, the compound’s solubility in nonpolar organic solvents suggests that its action may be influenced by the presence of such solvents in the environment.
Biochemical Analysis
Biochemical Properties
It is known that 2-Ethyloctanoic acid is a carboxylic acid and is used to prepare lipophilic metal derivatives
Cellular Effects
It is known that this compound is a carboxylic acid and is used to prepare lipophilic metal derivatives
Molecular Mechanism
It is known that this compound is a carboxylic acid and is used to prepare lipophilic metal derivatives
Temporal Effects in Laboratory Settings
It is known that this compound is a carboxylic acid and is used to prepare lipophilic metal derivatives
Dosage Effects in Animal Models
It is known that this compound is a carboxylic acid and is used to prepare lipophilic metal derivatives
Metabolic Pathways
It is known that this compound is a carboxylic acid and is used to prepare lipophilic metal derivatives
Transport and Distribution
It is known that this compound is a carboxylic acid and is used to prepare lipophilic metal derivatives
Subcellular Localization
It is known that this compound is a carboxylic acid and is used to prepare lipophilic metal derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethyloctanoic acid can be synthesized through several methods:
Oxidation of 2-ethyloctanol: This method involves the oxidation of 2-ethyloctanol using oxidizing agents such as potassium permanganate or chromium trioxide in the presence of sulfuric acid.
Hydrolysis of 2-ethyloctanoyl chloride: This method involves the hydrolysis of 2-ethyloctanoyl chloride in the presence of water or a dilute acid.
Industrial Production Methods:
Catalytic Dehydrogenation: In an industrial setting, this compound can be produced by the catalytic dehydrogenation of 2-ethyloctanol using catalysts such as copper chromite at elevated temperatures.
Ester Hydrolysis: Another industrial method involves the hydrolysis of 2-ethyloctanoate esters using acidic or basic catalysts.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: It can be reduced to 2-ethyloctanol using reducing agents like lithium aluminum hydride.
Esterification: This compound can react with alcohols in the presence of acidic catalysts to form esters.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the carboxyl group, to form various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Sulfuric acid, hydrochloric acid, copper chromite.
Major Products Formed:
Ketones and Aldehydes: Formed through oxidation.
2-Ethyloctanol: Formed through reduction.
Esters: Formed through esterification with alcohols.
Comparison with Similar Compounds
2-Ethylhexanoic acid: Similar in structure but with a shorter carbon chain.
4-Ethyloctanoic acid: An isomer with the ethyl group attached to the fourth carbon.
2-Methyloctanoic acid: Similar but with a methyl group instead of an ethyl group.
Uniqueness:
Position of Substitution: The position of the ethyl group on the second carbon influences its reactivity and interaction with other molecules.
Properties
IUPAC Name |
2-ethyloctanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2/c1-3-5-6-7-8-9(4-2)10(11)12/h9H,3-8H2,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMUXSGAKEXSNGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40881259 | |
Record name | 2-ethyloctanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40881259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25234-25-7 | |
Record name | 2-Ethyloctanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25234-25-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Octanoic acid, 2-ethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025234257 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Octanoic acid, 2-ethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-ethyloctanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40881259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ethyloctanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.479 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Ethyloctanoic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4QX9ZBD73X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Are there any other byproducts formed alongside 2-ethyloctanoic acid during this reaction?
A1: Yes, the research specifically mentions the formation of other branched carboxylic acids like 2-ethylbutyric acid. Additionally, the reaction also yields neutral substances, primarily identified as phthalates and oxolanedione derivatives. [] This highlights the complex nature of radical reactions and the potential for multiple product formations.
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